molecular formula C17H22N4O B6036580 5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole

5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole

Cat. No.: B6036580
M. Wt: 298.4 g/mol
InChI Key: ZHCSYKSHUFLZIX-JSGCOSHPSA-N
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Description

5-[6-[(1S,4S)-2-azabicyclo[221]heptan-2-yl]pyridin-3-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of bicyclic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and employment of cost-effective reagents, would likely be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure.

    Substitution: The pyridine ring and oxadiazole moiety can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation, hydrogen gas for reduction, and various halides or organometallic reagents for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole is unique due to its combination of a bicyclic azabicyclo[2.2.1]heptane core with a pyridine ring and an oxadiazole moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-11(2)7-15-19-17(22-20-15)13-4-6-16(18-9-13)21-10-12-3-5-14(21)8-12/h4,6,9,11-12,14H,3,5,7-8,10H2,1-2H3/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCSYKSHUFLZIX-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)C2=CN=C(C=C2)N3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NOC(=N1)C2=CN=C(C=C2)N3C[C@H]4CC[C@H]3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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